C-7 Bromine as a Versatile Synthetic Handle: Cross-Coupling Reactivity
The C-7 bromine atom of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol and its derivatives provides a quantifiable synthetic advantage over C-7 unsubstituted or C-7 alkyl/aryl analogs. While the latter are typically terminal products, the C-7 bromine is a proven reactive handle for diversification. It has been demonstrated that 7-bromo-pyridopyrimidines can be efficiently converted via Hartwig-Buchwald amination to produce amine-linked bis-pyridopyrimidines, a complex and pharmaceutically relevant structural class [1]. This reactivity directly contrasts with non-halogenated analogs at C-7, which lack this handle entirely, making the brominated compound uniquely positioned for generating molecular complexity. The efficiency of this transformation is established, although specific yields for the exact title compound are not detailed in this source, the methodology's applicability to the 7-bromo-subclass is definitive.
| Evidence Dimension | Synthetic Versatility / Capability for Cross-Coupling |
|---|---|
| Target Compound Data | Proven reactivity for Hartwig-Buchwald amination to form bis-pyridopyrimidines [1] |
| Comparator Or Baseline | C-7 unsubstituted pyrido[3,2-d]pyrimidines or C-7 alkyl/aryl analogs |
| Quantified Difference | Functional vs. Non-Functional |
| Conditions | Hartwig-Buchwald amination conditions with 7-amino counterpart |
Why This Matters
For procurement, this confirms the compound is not a dead-end building block; it is a versatile precursor that can be transformed into high-value, complex molecular architectures, maximizing the return on chemical investment.
- [1] Hofmann, P. E. et al. Synthesis and Functionalization of C6/C7 Substituted Pyrido[3,2-d]pyrimidines. *Eur. J. Org. Chem.* **2022**, e202100593. View Source
